2,5-Dimethyltetrahydrofuran

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

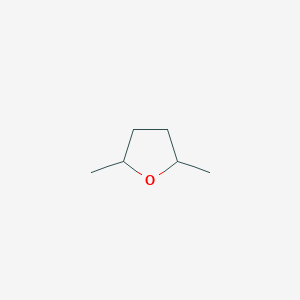

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMIDRBAFOEOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862510 | |

| Record name | Furan, tetrahydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-38-9 | |

| Record name | 2,5-Dimethyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLTETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,5-dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

structural elucidation of 2,5-Dimethyltetrahydrofuran

An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dimethyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMTHF) is a saturated cyclic ether with the molecular formula C₆H₁₂O.[1][2][3] It is recognized for its potential as a biofuel and its applications as a solvent.[4] The molecule exists as a mixture of cis and trans stereoisomers, a crucial consideration in its analysis.[3][5][6] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind experimental choices and the synergy between different analytical methods are emphasized to provide a self-validating framework for its structural confirmation.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. The molecular formula for this compound is C₆H₁₂O.[1][2][3]

The degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds, is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (12/2) = 1

A DoU of one is consistent with the proposed structure containing one ring and no double bonds.

Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For DMTHF, Electron Ionization (EI) is a common technique.

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum confirms the molecular weight and reveals the molecule's stability and fragmentation pathways under electron impact. The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 100.16 g/mol , corresponding to the molecular formula C₆H₁₂O.[2] The fragmentation of cyclic ethers like DMTHF is predictable. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a dominant pathway.

Key fragmentation patterns observed are:

-

Loss of a methyl group (•CH₃): Cleavage at the C2 or C5 position results in a fragment at m/z 85 (100 - 15).

-

Ring cleavage: The most significant fragmentation involves ring opening followed by cleavage, leading to the formation of stable carbocations. The base peak (most abundant fragment) is typically observed at m/z 43 , corresponding to the [C₂H₃O]⁺ ion (acetyl cation) or the isopropyl cation. Another prominent peak is often seen at m/z 56 .[6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which also serves to separate the cis and trans isomers.[8]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9]

-

Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Presentation: Key Mass Spectral Fragments

| m/z | Proposed Fragment | Significance |

| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |

| 85 | [M - CH₃]⁺ | Loss of a methyl group |

| 56 | [C₄H₈]⁺ | Result of ring cleavage |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Base Peak, characteristic fragment |

Visualization: Key Fragmentation Pathway

Caption: Primary fragmentation pathways for 2,5-DMTHF in EI-MS.

Part 3: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Experience: Analyzing IR Absorptions

The IR spectrum of DMTHF is expected to be relatively simple, characteristic of a saturated ether. The key is to confirm the presence of the C-O-C ether linkage and C-H bonds, and critically, the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).

-

C-H Stretch (Alkane): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[10]

-

C-O-C Stretch (Ether): A strong, prominent absorption band in the 1050-1150 cm⁻¹ region is the hallmark of an ether.[10] This is one of the most diagnostic peaks in the spectrum.

-

Absence of Other Groups: The lack of a broad band around 3200-3600 cm⁻¹ confirms the absence of an alcohol. The absence of a strong band around 1700-1750 cm⁻¹ confirms the absence of a carbonyl group.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum is easily obtained.[1] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[10]

-

Background Scan: A background spectrum of the clean salt plates is recorded to be subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.[10]

-

Sample Scan: The prepared sample is placed in the spectrometer's beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[10]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H Stretch (Alkane) |

| 1465, 1380 | Medium | C-H Bend (Alkane) |

| 1050 - 1150 | Strong | C-O-C Stretch (Ether) |

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint

NMR spectroscopy is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an irrefutable structural proof.

Expertise & Experience: Decoding the NMR Spectra

Due to the symmetry of both the cis and trans isomers, the spectra are simpler than would be expected for an asymmetric six-carbon molecule. For each isomer, we anticipate three unique carbon environments and three unique proton environments.

¹H NMR Spectrum:

-

Methyl Protons (H-1, H-6): These protons are adjacent to a single proton on the methine carbon (C2/C5). They will appear as a doublet in the upfield region (~1.2 ppm). The cis and trans isomers will likely show distinct doublets.

-

Methylene Protons (H-3, H-4): These protons are on the interior of the ring and will experience complex coupling with each other (geminal coupling) and with the methine protons (vicinal coupling). This results in a complex multiplet between ~1.5 and 2.1 ppm.

-

Methine Protons (H-2, H-5): These protons are attached to carbons bonded to the electronegative oxygen, shifting them downfield. They are coupled to the methyl protons and the methylene protons, resulting in a multiplet around ~3.8-4.0 ppm.

¹³C NMR Spectrum (Proton-Decoupled):

-

Methyl Carbons (C1, C6): Located in the upfield alkane region, around 21 ppm.

-

Methylene Carbons (C3, C4): Also in the alkane region, but slightly more downfield, around 35 ppm.

-

Methine Carbons (C2, C5): Significantly deshielded by the adjacent oxygen atom, appearing downfield around 74 ppm.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[10]

-

¹H NMR Acquisition: The spectrum is recorded on a spectrometer (e.g., 400 MHz). Multiple scans (e.g., 16) are acquired to ensure a good signal-to-noise ratio.[10]

-

¹³C NMR Acquisition: The ¹³C spectrum is recorded on the same instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the lower natural abundance of ¹³C.[10]

-

2D COSY Acquisition: This experiment reveals proton-proton couplings. It identifies which protons are on adjacent carbons.

-

2D HSQC Acquisition: This experiment correlates protons with the carbons to which they are directly attached, confirming C-H connectivities.

Data Presentation: NMR Spectral Data

Table: ¹H NMR Data for this compound (mixture of isomers in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | d (doublet) | 6H | -CH₃ |

| ~1.5 - 2.1 | m (multiplet) | 4H | -CH₂-CH₂- |

| ~3.8 - 4.0 | m (multiplet) | 2H | -CH-O |

Table: ¹³C NMR Data for this compound (mixture of isomers in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~21 | -CH₃ |

| ~35 | -CH₂- |

| ~74 | -CH-O |

Visualization: COSY Connectivity and Overall Workflow

Caption: Key ¹H-¹H COSY correlations in this compound.

Caption: Workflow for the structural elucidation of 2,5-DMTHF.

Part 5: Consolidated Structural Confirmation

The convergence of data from these independent analytical techniques provides an unambiguous confirmation of the structure of this compound.

-

Mass Spectrometry establishes the correct molecular weight (100.16 g/mol ) and molecular formula (C₆H₁₂O).[2] The fragmentation pattern is consistent with a cyclic ether structure containing two methyl groups.

-

Infrared Spectroscopy confirms the presence of a saturated ether (strong C-O-C stretch) and alkane C-H bonds, while decisively ruling out the presence of hydroxyl or carbonyl functional groups.[10]

-

NMR Spectroscopy delivers the definitive blueprint of the molecular structure. ¹H and ¹³C NMR data confirm the presence of three distinct types of carbons and protons, consistent with the molecule's symmetry. 2D NMR experiments (COSY and HSQC) irrefutably establish the connectivity between these groups, confirming the 2,5-disubstituted tetrahydrofuran ring system.

This self-validating system of analysis, where each technique corroborates the others, allows for the confident structural assignment of this compound.

References

-

This compound | C6H12O | CID 13855. PubChem. [Link]

-

2,5-Dimethylfuran. Wikipedia. [Link]

-

One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches. National Institutes of Health. [Link]

-

Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. PubMed. [Link]

-

Measurement of atmospheric 2,5-Dimethylfuran Using Proton Transfer Reaction-Mass Spectrometry. ScholarWorks at University of Montana. [Link]

-

Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]

-

Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]

-

Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]

-

This compound - 1003-38-9, C6H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Furan, tetrahydro-2,5-dimethyl-. NIST WebBook. [Link]

Sources

- 1. This compound | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]

- 4. One-pot production of bio-based 2-methyltetrahydrofuran and this compound: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]

- 6. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]

- 7. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]

- 8. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]

- 9. This compound(1003-38-9) IR Spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of 2,5-Dimethyltetrahydrofuran (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-Dimethyltetrahydrofuran

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (DMTHF), a cyclic ether with the chemical formula C₆H₁₂O[1][2]. As a key intermediate and a potential biofuel, understanding its structural characteristics through modern spectroscopic techniques is paramount for researchers in organic synthesis, materials science, and drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DMTHF, offering not just the data itself, but the underlying principles and experimental considerations essential for its accurate interpretation.

This compound exists as a mixture of cis and trans stereoisomers. This stereoisomerism arises from the relative positions of the two methyl groups at the C2 and C5 positions of the tetrahydrofuran ring. The different spatial arrangement of these groups leads to distinct spectroscopic signatures, particularly in NMR, which can be used to differentiate and characterize each isomer[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 2,5-DMTHF, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and stereochemistry.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR)[4].

-

Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for dissolving DMTHF[5][6].

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean vial. For precise chemical shift referencing, ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard[5].

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette[4][5].

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire 16-32 scans over a spectral width of 0-10 ppm.

-

For ¹³C NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio, with a typical spectral width of 0-220 ppm.

General Workflow for Spectroscopic Analysis

Caption: General workflow for NMR sample analysis.

¹H NMR Spectral Data

The protons alpha to the ether oxygen (at C2 and C5) are deshielded and appear downfield (3.4-4.5 ppm) compared to typical alkane protons[7][8]. The chemical shifts and coupling patterns differ slightly between the cis and trans isomers due to their different magnetic environments.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Protons) |

| ~3.9 - 4.1 | Multiplet (m) | H-2, H-5 (methine) |

| ~1.9 - 2.1 | Multiplet (m) | H-3, H-4 (methylene) |

| ~1.5 - 1.7 | Multiplet (m) | H-3, H-4 (methylene) |

| ~1.2 | Doublet (d) | -CH₃ (at C2 and C5) |

Note: Data represents a typical spectrum for a mixture of isomers. Precise shifts and multiplicities can vary between the cis and trans forms.

Interpretation:

-

H-2, H-5 Protons: These methine protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift to the ~3.9-4.1 ppm region.

-

H-3, H-4 Protons: The four methylene protons on C3 and C4 are diastereotopic and not chemically equivalent, leading to complex multiplets in the upfield region (~1.5-2.1 ppm).

-

Methyl Protons: The methyl protons at C2 and C5 appear as a doublet around 1.2 ppm, being split by the adjacent methine proton. In a high-resolution spectrum, two distinct doublets may be visible, corresponding to the cis and trans isomers.

¹³C NMR Spectral Data

Similar to ¹H NMR, the carbon atoms bonded to the ether oxygen are deshielded and resonate at a lower field.

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment (Carbons) |

| ~75-77 | C-2, C-5 |

| ~35-37 | C-3, C-4 |

| ~21-22 | -CH₃ |

Note: Data sourced from SpectraBase and represents typical values.

Interpretation:

-

C-2, C-5: These carbons are directly attached to the oxygen, resulting in a significant downfield shift to the ~75-77 ppm range, which is characteristic for carbons in an ether linkage[7][8].

-

C-3, C-4: The methylene carbons appear further upfield at ~35-37 ppm.

-

-CH₃: The methyl carbons give a signal in the aliphatic region around 21-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2,5-DMTHF, the key diagnostic absorption is the C-O stretching vibration of the cyclic ether.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation:

-

For a liquid sample like 2,5-DMTHF, the simplest method is to prepare a neat thin film.

-

Place one drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.

2. Data Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Record a background spectrum of the clean, empty salt plates first.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

IR Spectral Data

The IR spectrum is dominated by C-H and C-O bond vibrations.

Table 3: Key IR Absorption Bands for this compound [1][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H stretch (alkane sp³) |

| 1370 - 1380 | Medium | C-H bend (methyl) |

| 1050 - 1150 | Strong | C-O stretch (cyclic ether) |

Interpretation:

-

C-H Stretch: The strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations from the methyl and methylene groups.

-

C-O Stretch: The most diagnostic peak is the strong absorption in the 1050-1150 cm⁻¹ range. This band is characteristic of the C-O single bond stretching vibration in ethers[10][11]. Its high intensity is a key identifier for this functional group. The absence of a broad peak around 3200-3600 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch) confirms the purity of the ether and the absence of alcohol or carbonyl impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of 2,5-DMTHF in a volatile solvent like dichloromethane or hexane.

2. Data Acquisition:

-

Inject the solution into the GC-MS system. The GC column separates the compound from the solvent and any impurities.

-

The compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

Molecules are ionized by a high-energy electron beam (typically 70 eV), causing them to form a molecular ion (M⁺•) and fragment[12].

-

The charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

MS Spectral Data

The molecular formula of 2,5-DMTHF is C₆H₁₂O, giving it a molecular weight of 100.16 g/mol [1][2].

Table 4: Key Mass Spectrometry Data (m/z) for this compound [13][14]

| m/z | Relative Intensity | Proposed Fragment Identity |

| 100 | Low | [C₆H₁₂O]⁺• (Molecular Ion, M⁺•) |

| 85 | High | [M - CH₃]⁺ |

| 57 | Medium | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Interpretation and Fragmentation: The molecular ion peak at m/z = 100 is often of low intensity due to the facile fragmentation of the cyclic ether[15]. The fragmentation is driven by the formation of stable carbocations and radicals.

-

Loss of a Methyl Group (m/z = 85): A common initial fragmentation is the cleavage of a C-C bond to lose a methyl radical (•CH₃), resulting in a stable oxonium ion at m/z = 85.

-

Formation of m/z = 43 (Base Peak): The most abundant fragment is typically observed at m/z = 43. This can arise from the cleavage of the C2-C3 bond followed by the loss of a propene molecule, leading to the [CH₃CHO H]⁺ ion. Alternatively, it can correspond to a stable isopropyl cation, [CH(CH₃)₂]⁺, resulting from further ring fragmentation.

Key Fragmentation Pathways of 2,5-DMTHF

Caption: Primary fragmentation route of 2,5-DMTHF in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and provide insights into the stereochemistry. IR spectroscopy validates the presence of the key ether functional group, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable reference for researchers and professionals working with this important chemical compound.

References

- Benchchem. (n.d.). Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide.

- ChemicalBook. (n.d.). 2,5-Dimethoxytetrahydrofuran(696-59-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound(1003-38-9) IR Spectrum.

- SpectraBase. (n.d.). 2,5-Dimethoxy-tetrahydrofuran - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Russian Journal of General Chemistry, 82(3).

- NIST. (n.d.). Furan, tetrahydro-2,5-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. National Center for Biotechnology Information.

- ResearchGate. (n.d.). FTIR spectra of (a) Cyclic-6 and (b) Cyclic-7 compounds.

- ChemicalBook. (n.d.). 2,5-Dimethylfuran(625-86-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). This compound(1003-38-9) 1H NMR.

- Sigma-Aldrich. (n.d.). This compound, mixture of cis and trans.

- NIST. (n.d.). Furan, tetrahydro-2,5-dimethyl- Mass Spectrum. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- Merck Millipore. (n.d.). NMR Solvents.

- Widener University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.

- OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry.

- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.

- Benchchem. (n.d.). An In-depth Technical Guide to the NMR Spectra Analysis of 2,2-Dimethyltetrahydrofuran.

- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.

- ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- Chemsrc. (n.d.). This compound.

- YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers.

- OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. Organic Chemistry: A Tenth Edition.

Sources

- 1. This compound | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-二甲基四氢呋喃(顺反异构体混合物) 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tutorchase.com [tutorchase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. This compound(1003-38-9) IR Spectrum [chemicalbook.com]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. spectrabase.com [spectrabase.com]

- 14. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]

- 15. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

CAS number 1003-38-9 properties and hazards

An In-Depth Technical Guide to N,N-Diethyl-p-phenylenediamine (CAS 1003-38-9)

Foreword

As a Senior Application Scientist, my experience has repeatedly demonstrated that a profound understanding of a reagent's fundamental properties is the bedrock of innovative and, more importantly, safe research. N,N-Diethyl-p-phenylenediamine (CAS 1003-38-9), a compound of significant utility and notable hazard, warrants such a detailed examination. This guide is structured not as a rigid data sheet but as a narrative that walks the user through the compound's identity, properties, applications, and the critical safety protocols required for its handling. The causality behind each recommendation is explained to empower researchers to make informed decisions, ensuring both experimental integrity and personal safety.

Compound Identification and Physicochemical Profile

N,N-Diethyl-p-phenylenediamine, also known as 4-Amino-N,N-diethylaniline, is an aromatic amine that serves as a versatile intermediate and reagent in various chemical applications. Its core structure consists of a benzene ring substituted with an amino group and a diethylamino group at positions 1 and 4, respectively.

The compound's utility is intrinsically linked to its physicochemical properties, which dictate its behavior in different experimental settings. A summary of these key characteristics is presented below.

Table 1: Physicochemical Properties of N,N-Diethyl-p-phenylenediamine

| Property | Value | Source |

| CAS Number | 1003-38-9 | |

| Molecular Formula | C₁₀H₁₆N₂ | |

| Molecular Weight | 164.25 g/mol | |

| Appearance | Red to brown liquid | |

| Melting Point | 16 - 19 °C (60.8 - 66.2 °F) | |

| Boiling Point | 260 - 262 °C (500 - 503.6 °F) | |

| Density | 0.966 g/cm³ | |

| Solubility | Slightly soluble in water. | |

| Vapor Pressure | <0.1 hPa at 20 °C (68 °F) | |

| Flash Point | 125 °C (257 °F) - closed cup |

Core Applications in Research and Development

While historically significant in the dye industry and as a photographic developer, N,N-Diethyl-p-phenylenediamine's modern utility in research is primarily centered on its redox properties.

-

Colorimetric Analysis: It is a key reagent in the DPD (N,N-Diethyl-p-phenylenediamine) method for measuring free and total chlorine concentrations in water treatment and swimming pool maintenance. In the presence of chlorine, DPD is oxidized to form a magenta-colored radical cation (Wurster's dye), the intensity of which is proportional to the chlorine concentration and can be quantified spectrophotometrically. The choice of DPD in this application is due to its rapid and distinct color change, providing high sensitivity for residual disinfectants.

-

Redox Indicator: Its ability to undergo reversible one-electron oxidation makes it a useful redox indicator in certain titrations and electrochemical studies.

-

Organic Synthesis: It serves as a building block or precursor in the synthesis of more complex molecules, including certain dyes, polymers, and pharmaceutical intermediates.

Comprehensive Hazard Analysis and Toxicological Profile

The utility of N,N-Diethyl-p-phenylenediamine is matched by its significant hazards. A failure to appreciate its toxicological profile can lead to severe health consequences and compromised experiments. This compound is classified as highly toxic and environmentally damaging.

Primary Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): The compound is fatal if swallowed, fatal in contact with skin, and toxic if inhaled. This triple threat necessitates the use of a comprehensive barrier system (gloves, lab coat, respiratory protection) at all times.

-

Skin Sensitization: It is a potent skin sensitizer. Initial contact may not produce a severe reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic response. This is a critical point of emphasis; sensitization is a permanent condition, and continued work with the material becomes untenable.

-

Organ Damage: Evidence suggests a risk of damage to organs through prolonged or repeated exposure.

-

Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects. This necessitates stringent waste disposal protocols to prevent environmental contamination.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H300+H310 | Fatal if swallowed or in contact with skin. |

| Hazard | H317 | May cause an allergic skin reaction. |

| Hazard | H331 | Toxic if inhaled. |

| Hazard | H373 | May cause damage to organs through prolonged or repeated exposure. |

| Hazard | H410 | Very toxic to aquatic life with long lasting effects. |

| Precaution | P273 | Avoid release to the environment. |

| Precaution | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precaution | P310 | Immediately call a POISON CENTER or doctor/ physician. |

Self-Validating Experimental Workflow: Safe Handling and Disposal

To ensure both user safety and experimental validity, a self-validating workflow must be employed. The following protocol is designed to minimize exposure and prevent contamination. The causality for each step is highlighted to reinforce its importance.

Workflow Diagram: Safe Handling of N,N-Diethyl-p-phenylenediamine

Caption: Safe handling workflow for N,N-Diethyl-p-phenylenediamine.

Step-by-Step Protocol

-

Preparation and Hazard Review (Self-Validation Check 1):

-

Action: Before entering the lab, thoroughly read and understand the Safety Data Sheet (SDS) for N,N-Diethyl-p-phenylenediamine.

-

Causality: This step is non-negotiable. It ensures you are fully aware of the specific hazards, required PPE, and emergency procedures before any potential exposure occurs. This is your first validation gate: do not proceed if the risks are not understood.

-

-

Engineering Controls and PPE (Self-Validation Check 2):

-

Action: All handling of the compound, including weighing and dilutions, MUST be performed inside a certified chemical fume hood. Assemble and don all required PPE: chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber should be considered for extensive handling), a flame-retardant lab coat, and splash-proof safety goggles in combination with a face shield.

-

Causality: The fume hood provides the primary engineering control to prevent inhalation of toxic vapors. The comprehensive PPE acts as the last line of defense against dermal absorption, which is a fatal route of exposure for this compound.

-

-

Handling and Aliquoting:

-

Action: Use dedicated, clearly labeled glassware and tools. When not in use, ensure the primary container is tightly sealed. The compound is sensitive to air and light and can oxidize, which appears as a darkening of the liquid.

-

Causality: Dedicated tools prevent cross-contamination of other experiments. Sealing the container preserves the compound's integrity, ensuring experimental reproducibility, and prevents the release of vapors into the fume hood workspace.

-

-

Waste Management and Decontamination (Self-Validation Check 3):

-

Action: All contaminated materials (pipette tips, gloves, wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. Decontaminate all surfaces with an appropriate solvent.

-

Causality: Due to its extreme toxicity to aquatic life, preventing environmental release is a regulatory and ethical imperative. Proper waste segregation is the only way to ensure it is disposed of by qualified personnel according to environmental regulations.

-

Conclusion

N,N-Diethyl-p-phenylenediamine (CAS 1003-38-9) is a reagent that demands respect. Its utility in colorimetric analysis and synthesis is undeniable, but it is overshadowed by its severe toxicological profile. For the research scientist, this compound serves as a case study in the importance of a safety-first mindset. By understanding the causality behind rigorous handling protocols—from the necessity of a fume hood to mitigate inhalation toxicity to the critical need for segregated waste to prevent environmental harm—we can harness its chemical properties effectively and safely. Adherence to the workflows described in this guide is not merely a recommendation; it is a prerequisite for responsible science.

References

The Emergence of Furan-Based Biofuels: A Technical Guide to Biosynthesis Pathways

Abstract

The global imperative to transition from fossil fuels to renewable energy sources has catalyzed significant research into advanced biofuels. Among the most promising candidates are furan-based compounds, derived from lignocellulosic biomass, which offer high energy density and compatibility with existing infrastructure. This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathways for the production of furan-based biofuels. We will explore the enzymatic and microbial routes for converting biomass-derived carbohydrates into key furan platforms, such as 5-hydroxymethylfurfural (HMF) and furfural, and their subsequent valorization into biofuels and other valuable bioproducts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and engineer these critical metabolic pathways.

Introduction: The Furan Revolution in Bioenergy

Furanic compounds, particularly 5-hydroxymethylfurfural (HMF) and furfural, are versatile platform chemicals that can be upgraded to a variety of valuable chemicals and biofuels.[1] Their production from renewable lignocellulosic biomass positions them as key players in the development of a sustainable bioeconomy.[2][3] Unlike first-generation biofuels derived from food crops, furan-based biofuels utilize non-edible plant matter, mitigating concerns about food security.[4] This guide will delve into the biological pathways, both natural and engineered, that enable the conversion of carbohydrates into these pivotal furan intermediates and their subsequent transformation into next-generation biofuels.

The Precursors: From Biomass to Furan Platforms

The journey to furan-based biofuels begins with the deconstruction of lignocellulosic biomass into its constituent C5 (pentose) and C6 (hexose) sugars. These monosaccharides then serve as the primary feedstocks for the synthesis of furfural and HMF, respectively.

Furfural Biosynthesis from Pentose Sugars

Furfural is primarily derived from the dehydration of pentose sugars, such as xylose and arabinose, which are abundant in the hemicellulose fraction of biomass.[5][6] The traditional industrial production of furfural relies on acid-catalyzed dehydration at high temperatures.[5][7] While effective, this process can lead to the formation of undesirable byproducts and requires significant energy input.[8]

Biocatalytic approaches, though less mature, offer a more sustainable alternative. The enzymatic dehydration of xylose to furfural is an area of active research, with a focus on developing robust enzymes that can function under mild conditions. The overall chemical transformation involves the removal of three water molecules from the pentose sugar.[5]

5-Hydroxymethylfurfural (HMF) Biosynthesis from Hexose Sugars

HMF is synthesized through the acid-catalyzed dehydration of hexose sugars like glucose and fructose.[9][10] The conversion of glucose to HMF is a two-step process: the isomerization of glucose to fructose, followed by the dehydration of fructose to HMF.[7][9][11] Fructose is a more favorable starting material due to its furanose ring structure, which is more readily dehydrated.[10]

Enzymatic isomerization of glucose to fructose is a well-established industrial process, primarily using glucose isomerase.[11][12] This enzymatic step can be coupled with a subsequent chemical or biocatalytic dehydration to produce HMF in a "one-pot" synthesis.[11][13]

Core Biosynthetic Pathways for Furan Valorization

Once the platform molecules furfural and HMF are produced, they can be biologically upgraded to a range of biofuels and other valuable chemicals. This valorization is primarily achieved through microbial fermentation and enzymatic cascades.

The Furfural Degradation and Conversion Pathway

Several microorganisms possess natural pathways for the degradation of furfural, which can be harnessed and engineered for biofuel production. A key pathway involves the oxidation of furfural to 2-furoic acid, which is then metabolized further.[1][14]

The initial step is catalyzed by an aldehyde dehydrogenase.[14] The resulting 2-furoic acid is then activated to furoyl-CoA by a synthetase.[1][14] Subsequent enzymatic steps lead to the opening of the furan ring and integration into central metabolism.[1][14] By redirecting these pathways, it is possible to produce biofuels like 2-methylfuran (2-MF).[15][16]

The HMF Oxidation Pathway to 2,5-Furandicarboxylic Acid (FDCA)

While not a biofuel itself, 2,5-furandicarboxylic acid (FDCA) is a crucial bio-based monomer for the production of high-performance bioplastics like polyethylene furanoate (PEF), a potential replacement for petroleum-based PET.[17][18][19] The biosynthesis of FDCA from HMF is a well-studied oxidative pathway.[2][20][21]

This conversion proceeds through a series of enzymatic oxidation steps, with two primary routes:

-

Via 5-hydroxymethyl-2-furancarboxylic acid (HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, followed by the oxidation of the alcohol group.[11][22]

-

Via 2,5-diformylfuran (DFF): The alcohol group of HMF is oxidized to an aldehyde, followed by the oxidation of both aldehyde groups.[11][22]

Key enzymes in this pathway include alcohol oxidases, aldehyde oxidases, and peroxygenases.[22][23][24][25]

Microbial Production of Furan-Based Biofuels

Metabolic engineering of microorganisms plays a pivotal role in the development of efficient furan biofuel production platforms.[26][27][28][29] The inherent toxicity of furan aldehydes to many microbes presents a significant challenge.[14][30][31] Strategies to overcome this include:

-

Engineering for Tolerance: Modifying microbial genomes to enhance tolerance to furfural and HMF.[30][31]

-

Pathway Engineering: Introducing heterologous genes and deleting competing pathways to channel metabolic flux towards the desired furan biofuel.[26][27] For example, genes from organisms with high furan tolerance, such as Cupriavidus basilensis, can be expressed in production strains.[14][30]

-

Selective Substrate Utilization: Engineering microbes to selectively consume furan compounds while leaving the primary sugar feedstock for fermentation.[30]

Experimental Protocols

Protocol 1: Enzymatic Isomerization of Glucose to Fructose

This protocol describes a standard laboratory procedure for the enzymatic conversion of glucose to fructose using immobilized glucose isomerase.

Materials:

-

Glucose solution (10% w/v in deionized water)

-

Immobilized glucose isomerase

-

Magnesium sulfate (MgSO₄) solution (1 M)

-

Cobalt chloride (CoCl₂) solution (0.1 M)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Water bath or incubator shaker

-

HPLC system for analysis

Procedure:

-

Prepare the reaction mixture by combining 50 mL of 10% glucose solution, 50 µL of 1 M MgSO₄, and 50 µL of 0.1 M CoCl₂ in a 100 mL flask. Adjust the pH to 7.5 with phosphate buffer.

-

Add 1 gram of immobilized glucose isomerase to the reaction mixture.

-

Incubate the flask at 60°C with gentle agitation (150 rpm) for 4-6 hours.

-

Periodically, take small aliquots of the reaction mixture, centrifuge to remove the enzyme, and analyze the supernatant for glucose and fructose concentrations using an HPLC system equipped with a refractive index detector and a suitable carbohydrate analysis column.

-

Continue the reaction until the desired conversion is achieved (typically an equilibrium mixture of ~42% fructose, 50% glucose, and 8% other sugars).

-

Separate the immobilized enzyme by filtration for reuse.

Protocol 2: Microbial Conversion of HMF to FDCA using Raoultella ornithinolytica

This protocol is adapted from studies on engineered Raoultella ornithinolytica for the biotransformation of HMF to FDCA.[2]

Materials:

-

Engineered Raoultella ornithinolytica strain (e.g., BF60)

-

Luria-Bertani (LB) medium

-

5-Hydroxymethylfurfural (HMF)

-

Phosphate buffer (50 mM, pH 8.0)

-

Incubator shaker

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Inoculate a single colony of the engineered R. ornithinolytica into 50 mL of LB medium and grow overnight at 30°C with shaking at 200 rpm.

-

Harvest the cells by centrifugation at 5000 x g for 10 minutes.

-

Wash the cell pellet twice with 50 mM phosphate buffer (pH 8.0).

-

Resuspend the cells in the same buffer to a final concentration of approximately 45 g/L (wet cell weight).

-

Add HMF to the cell suspension to a final concentration of 100 mM.

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm.

-

Monitor the conversion of HMF to FDCA over time by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.

-

The reaction is typically complete within 24-72 hours, with high yields of FDCA.[2]

Data Presentation

| Furan Biofuel/Product | Precursor | Key Enzymes/Catalysts | Typical Yield (%) | Reference |

| Furfural | Xylose | Acid Catalyst (e.g., H₂SO₄) | 50-80 | [7][32] |

| 5-Hydroxymethylfurfural (HMF) | Fructose | Acid Catalyst (e.g., Amberlyst 15) | 50-90 | [10][33] |

| 2,5-Furandicarboxylic Acid (FDCA) | HMF | Galactose Oxidase & Aldehyde Oxidase | 74 (isolated) | [25] |

| 2,5-Furandicarboxylic Acid (FDCA) | HMF | Engineered R. ornithinolytica | 95.14 | [2] |

| 2-Methylfuran (2-MF) | Furfural | Cu/SiO₂ | 95.5 | [16] |

Conclusion and Future Perspectives

The biosynthesis of furan-based biofuels represents a vibrant and rapidly advancing field of research. While significant progress has been made in understanding and engineering the underlying metabolic pathways, several challenges remain. These include improving the tolerance of microbial hosts to furanic inhibitors, increasing the efficiency and stability of biocatalysts, and developing cost-effective processes for biomass pretreatment and product separation.[33][34][35] Future research will likely focus on the discovery of novel enzymes, the application of synthetic biology tools for advanced metabolic engineering, and the integration of biocatalytic and chemocatalytic processes to create highly efficient and sustainable biorefineries. The continued development of these biosynthesis pathways is crucial for unlocking the full potential of furan-based biofuels and contributing to a greener and more sustainable energy future.

References

-

Title: Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid Source: NIH URL: [Link]

-

Title: Integrated furfural production as a renewable fuel and chemical platform from lignocellulosic biomass Source: Wiley Online Library URL: [Link]

-

Title: 5-Hydroxymethylfurfural (HMF) Production from Real Biomasses Source: MDPI URL: [Link]

-

Title: Common pathway for the synthesis of 5-HMF and 2,5-DMF from lignocellulosic biomass Source: ResearchGate URL: [Link]

-

Title: Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) Source: NIH URL: [Link]

-

Title: Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis Source: MDPI URL: [Link]

-

Title: Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of Source: ATIBT URL: [Link]

-

Title: Sustainable production of furan-based oxygenated fuel additives from pentose-rich biomass residues Source: ResearchGate URL: [Link]

-

Title: 9.1.4. Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose as a Bioplatform Intermediate Source: Royal Society of Chemistry URL: [Link]

-

Title: Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route Source: ACS Publications URL: [Link]

-

Title: Mechanistic scenario for the dehydration of pentose to furfural Source: ResearchGate URL: [Link]

-

Title: 2-Methylfuran (MF) as a potential biofuel: A thorough review on the production pathway from biomass, combustion progress, and application in engines Source: ResearchGate URL: [Link]

-

Title: Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes Source: NIH URL: [Link]

-

Title: Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem Source: ResearchGate URL: [Link]

-

Title: Topic: Sustainable production of furan aldehydes: progress, challenges, and prospects Source: ResearchGate URL: [Link]

-

Title: Furan platform chemicals beyond fuels and plastics Source: Royal Society of Chemistry URL: [Link]

-

Title: Rewired Microbe Scarfs Toxic Chemicals for Dinner (and Then Skips Dessert) Source: Wisconsin Energy Institute URL: [Link]

-

Title: Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin Source: MDPI URL: [Link]

-

Title: Status of Biocatalysis in the Production of 2,5-Furandicarboxylic Acid Source: ACS Publications URL: [Link]

-

Title: Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem Source: Royal Society of Chemistry URL: [Link]

-

Title: Advances in the synthesis and application of 2,5-furandicarboxylic acid Source: Elsevier URL: [Link]

-

Title: Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) Source: ResearchGate URL: [Link]

-

Title: Enzymatic Production Process of Bio-based 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydrohymethilfurfural (HMF) Source: Avestia URL: [Link]

-

Title: Furfural production from biomass–derived carbohydrates and lignocellulosic residues via heterogeneous acid catalysts Source: ResearchGate URL: [Link]

-

Title: Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives Source: PubMed URL: [Link]

-

Title: Production of Furfural from Process-Relevant Biomass-Derived Pentoses in a Biphasic Reaction System Source: OSTI.GOV URL: [Link]

-

Title: Recent advances in the production of 2,5-furandicarboxylic acid from biorenewable resources Source: CERES Research Repository URL: [Link]

-

Title: Recent Advances in the Production of 2,5-Furandicarboxylic Acid from Biorenewable Resources Source: ResearchGate URL: [Link]

-

Title: Microbial degradation of furanic compounds: biochemistry, genetics, and impact Source: NIH URL: [Link]

-

Title: Metabolic engineering strategies toward production of biofuels Source: PubMed URL: [Link]

-

Title: Development of Sustainable Catalytic Pathways for Furan Derivatives Source: NIH URL: [Link]

-

Title: Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology Source: NIH URL: [Link]

-

Title: Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology Source: ScienceOpen URL: [Link]

-

Title: Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology Source: ResearchGate URL: [Link]

-

Title: Conversion of furan derivatives for preparation of biofuels over Ni-Cu/C catalyst Source: Taylor & Francis Online URL: [Link]

Sources

- 1. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 6. researchgate.net [researchgate.net]

- 7. atibt.org [atibt.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.unive.it [iris.unive.it]

- 10. books.rsc.org [books.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. avestia.com [avestia.com]

- 23. Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Metabolic engineering strategies toward production of biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scienceopen.com [scienceopen.com]

- 29. researchgate.net [researchgate.net]

- 30. Rewired Microbe Scarfs Toxic Chemicals for Dinner (and Then Skips Dessert) – GROW magazine [grow.cals.wisc.edu]

- 31. researchgate.net [researchgate.net]

- 32. osti.gov [osti.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes

This guide provides a comprehensive technical overview of the thermochemical properties of this compound (2,5-DMTHF) and its parent oxolanes, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MTHF). As interest grows in these compounds as next-generation biofuels, a deep understanding of their energetic landscape is crucial for researchers, chemical engineers, and drug development professionals involved in combustion modeling, process design, and stability analysis.[1][2][3] This document moves beyond a simple recitation of data, delving into the experimental and computational methodologies used to determine these critical parameters, explaining the causality behind procedural choices and highlighting the self-validating nature of robust thermochemical studies.

The Significance of Oxolanes in Modern Chemistry

Substituted oxolanes, particularly 2,5-DMTHF, have emerged as promising biofuel candidates.[4] Produced from cellulosic biomass, they offer several advantages over traditional ethanol, including higher energy density, lower water solubility, and favorable octane numbers.[5][6] However, to optimize their performance in internal combustion engines and ensure their safe storage and handling, precise thermochemical data are indispensable. Key properties such as the standard enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔHvap), and bond dissociation energies govern everything from combustion efficiency and pollutant formation to oxidative stability.[1][5] This guide explores the two primary pillars of modern thermochemistry—rigorous experimentation and high-level computational modeling—as applied to these important cyclic ethers.

The Experimental Quest for Enthalpy

Determining the fundamental energetic properties of a molecule requires meticulous experimental work. The goal is to measure the energy stored within the chemical bonds, which is released or absorbed during chemical reactions.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the cornerstone of thermochemistry. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states at standard conditions (298.15 K and 1 bar).[7][8] A negative ΔfH° indicates an exothermic formation process, signifying that the compound is enthalpically more stable than its constituent elements.[9][10]

Methodology: Combustion Calorimetry

The most direct experimental route to determining the enthalpy of formation for organic compounds is through the measurement of their enthalpy of combustion (ΔcH°). By precisely measuring the heat released during complete combustion, and applying Hess's Law, we can calculate the ΔfH°.[11]

The technique of choice is oxygen bomb calorimetry.[12] A known mass of the substance is placed in a high-pressure stainless steel vessel (the "bomb"), which is then filled with pure oxygen to approximately 30 atm. The bomb is submerged in a precisely known volume of water in a thermally insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a measurable temperature rise.

-

Calibration: The effective heat capacity of the calorimeter system (Ccal) must be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, which has a precisely known enthalpy of combustion. The measured temperature rise from this calibration experiment allows for the calculation of Ccal. This step is critical for the self-validating nature of the protocol; it ensures the accuracy of all subsequent measurements.

-

Sample Preparation: A precise mass of the liquid sample (e.g., 2,5-DMTHF) is encapsulated in a gelatin capsule or absorbed onto a combustible wick of known mass and heat of combustion.

-

Assembly: The sample is placed in the bomb's crucible. A fuse wire is connected to the ignition electrodes, touching the sample. A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states (e.g., nitric acid from any nitrogen impurities, aqueous sulfuric acid from sulfur).

-

Combustion: The bomb is sealed, pressurized with oxygen, and placed in the calorimeter. The initial temperature is recorded, the sample is ignited, and the final temperature is recorded after thermal equilibrium is reached.

-

Analysis: The total heat released (q_total) is calculated using the measured temperature change (ΔT) and the calorimeter's heat capacity (q_total = Ccal * ΔT). Corrections are then applied for the heat released by the ignition wire and any auxiliary materials. This corrected value gives the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated by accounting for the change in the number of moles of gas in the reaction.

-

Derivation of ΔfH°: Using the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)), the standard enthalpy of formation of the compound is calculated via Hess's Law.[11]

Caption: Workflow for determining ΔfH° via combustion calorimetry.

Methodology: Enthalpy of Vaporization (ΔHvap)

To determine the gas-phase enthalpy of formation—a critical parameter for combustion modeling—the enthalpy of vaporization must be known. This is the energy required to transform one mole of a liquid into its gaseous state. It can be determined by measuring the compound's vapor pressure at various temperatures. The relationship between these quantities is described by the Clausius-Clapeyron equation.[13][14]

ln(P) = - (ΔHvap / R) * (1/T) + C

Where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant. This equation has the form of a straight line (y = mx + b). Therefore, by plotting ln(P) versus 1/T, the enthalpy of vaporization can be calculated from the slope of the line (slope = -ΔHvap/R).[14][15]

-

Apparatus Setup: A small quantity of the degassed liquid sample is introduced into a thermostated, evacuated vessel connected to a pressure transducer.[16]

-

Temperature Control: The temperature of the vessel is precisely controlled and varied in steps.

-

Data Acquisition: At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.

-

Data Analysis: The natural logarithm of each pressure reading is plotted against the reciprocal of the corresponding absolute temperature.

-

Calculation: A linear regression is performed on the data. The slope of the resulting line is used to calculate the ΔHvap. The high linearity of this plot serves as a self-validation of the data's quality.

Caption: Clausius-Clapeyron analysis for ΔHvap determination.

The Computational Approach: Predicting Thermochemistry

While experimental methods provide definitive values, they can be time-consuming and require pure samples. Computational quantum chemistry offers a powerful complementary approach to predict thermochemical properties from first principles.

High-Level Composite Methods: Gaussian-n (G4/G3) Theories

For accurate thermochemical predictions, methods that approximate a highly accurate solution to the electronic Schrödinger equation are required. Composite methods, such as Gaussian-4 (G4) and its predecessor G3, are designed to achieve this accuracy efficiently.[17][18] These are not single calculations but rather a sequence of well-defined computations where the results are combined to estimate the energy of a much more computationally expensive calculation.[17]

A typical G4 procedure involves:[17]

-

An initial geometry optimization and frequency calculation using a reliable density functional theory (DFT) method (e.g., B3LYP).

-

A series of single-point energy calculations with increasingly larger basis sets and higher levels of electron correlation theory (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory).

-

An extrapolation to the complete basis set limit.

-

The addition of several smaller correction terms, including a "higher-level correction" (HLC), which is an empirical parameterization to account for remaining systematic deficiencies.[17]

The G4(MP2) method is a more economical variant that provides excellent accuracy by reducing the order of perturbation theory in some steps.[19][20] The success of these methods lies in their design, which systematically accounts for the major contributions to the total electronic energy of a molecule.

Isodesmic Reactions: A Strategy for Error Cancellation

A significant challenge in computational chemistry is that the absolute calculated energies have small errors that can become large when calculating reaction enthalpies. An isodesmic reaction is a hypothetical, fictitious reaction designed to cancel these systematic errors.[21] In such a reaction, the number and types of chemical bonds on the reactant side are the same as on the product side.

For example, to calculate the enthalpy of formation for this compound, one could use the following isodesmic reaction, provided the experimental ΔfH° of THF and propane are known with high accuracy:[21]

2,5-DMTHF + 2 CH₄ → THF + 2 C₃H₈

By calculating the energies of all species in this reaction, the reaction enthalpy (ΔrH°) can be determined. Because the bonding environments are so similar on both sides, errors in the calculations tend to cancel, leading to a very accurate ΔrH°. This value can then be used with the known experimental ΔfH° values of the other three species to derive a highly reliable theoretical ΔfH° for 2,5-DMTHF. This represents a powerful, self-validating computational protocol.

Caption: Isodesmic reaction for calculating ΔfH° of 2,5-DMTHF.

Data Synthesis and Comparative Analysis

Combining experimental and computational data provides the most complete and trustworthy picture of the thermochemistry of these oxolanes. The enthalpy of formation of the parent compound, tetrahydrofuran, is well-established experimentally and serves as a critical anchor for computational studies of its methylated derivatives.[21] High-level computational studies, such as those employing G4 theory with isodesmic reactions, have produced a consistent set of data for THF, 2-MTHF, and 2,5-DMTHF.[1]

| Compound | Formula | ΔfH° (liquid, 298.15 K) (kJ/mol) | ΔHvap (298.15 K) (kJ/mol) | ΔfH° (gas, 298.15 K) (kJ/mol) | Source |

| Tetrahydrofuran (THF) | C₄H₈O | -215.9 ± 0.7 | 31.7 ± 0.1 | -184.2 ± 0.7 | Experimental[21] |

| 2-Methyltetrahydrofuran | C₅H₁₀O | -253.3 | 34.1 | -219.2 | Computational[1] |

| This compound | C₆H₁₂O | -295.4 | 37.0 | -258.4 | Computational[1] |

Note: Values for methylated species are derived from high-level computations anchored to the experimental value for THF.

The data reveals a consistent trend: each addition of a methyl group to the tetrahydrofuran ring makes the standard enthalpy of formation more negative by approximately 35-40 kJ/mol. This reflects the increased stability imparted by the alkyl substituents. These values are fundamental inputs for models that predict combustion behavior, reaction kinetics, and the formation of radicals and intermediates during oxidation.[1][22]

Conclusion

The thermochemistry of this compound and related oxolanes is a field where advanced experimental techniques and high-level computational methods converge to provide a robust and consistent dataset. Through the careful application of oxygen bomb calorimetry and vapor pressure measurements, foundational experimental benchmarks are established. These are leveraged by computational strategies like G4 theory and isodesmic reaction schemes to expand the available data to related compounds with a high degree of confidence. The resulting thermochemical parameters are not merely academic values; they are essential for the rational design of next-generation biofuels, the modeling of engine performance, and ensuring the chemical stability and safety of these promising renewable energy carriers.

References

-

Simmie, J. M. (2012). Kinetics and Thermochemistry of this compound and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A, 116(18), 4528–4538. [Link]

-

Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105. [Link]

-

Chemistry LibreTexts. (2024). 4.6: Enthalpy of Vapourisation of Water by Vapour Pressure Measurement. Retrieved from [Link]

-

Simmie, J. M. (2012). Kinetics and Thermochemistry of this compound and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A. [Link]

-

Journal of Chemical Education. (1995). Enthalpy of Vaporization and Vapor Pressures: An Inexpensive Apparatus. [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

-

Mettler Toledo. (n.d.). Determination of Vapor Pressure and the Enthalpy of Vaporization by TGA. Retrieved from [Link]

-

Chan, B., & Radom, L. (2011). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 115(41), 11372–11381. [Link]

-

Seery, M. (2014). Determining enthalpy of vapourisation by measuring vapour pressures (Vernier LabQuest). YouTube. [Link]

-

ResearchGate. (n.d.). G3(MP2)//B3-SBK: A revision of a composite theory for calculations of thermochemical properties. Retrieved from [Link]

-

ResearchGate. (2011). Standard Reference Data for the Thermophysical Properties of Biofuels. Retrieved from [Link]

-

Steemit. (n.d.). Determination of Vapor Pressure and Enthalpy of Vaporization of Water. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gn Methods. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2016). Computational Study of the Combustion and Atmospheric Decomposition of 2-Methylfuran. [Link]

-

ResearchGate. (2023). Thermochemical and elemental characterization of aromatic seed residues for solid biofuel applications. Retrieved from [Link]

-

Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

National Renewable Energy Laboratory. (2016). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components. [Link]

-

Universidad de Burgos. (2021). Thermodynamic properties of biofuels: bio-alcohol. Retrieved from [Link]

-

NIST. (n.d.). Furan, tetrahydro-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2012). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. Retrieved from [Link]

-

PubMed. (2012). High-level ab initio enthalpies of formation of 2,5-dimethylfuran, 2-methylfuran, and furan. [Link]

-

ResearchGate. (2020). Thermal decomposition of furans with oxygenated substituents. Retrieved from [Link]

-

ResearchGate. (2019). Investigation of biofuels from microorganism metabolism for use as anti-knock additives. Retrieved from [Link]

-

ThoughtCo. (2022). Heat of Formation Table for Common Compounds. Retrieved from [Link]

-

Semantic Scholar. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2023). Kinetic and thermodynamic models for the formation of furan in thermally processed foods. [Link]

-

MDPI. (2021). Physicochemical Properties of Biobutanol as an Advanced Biofuel. [Link]

-

ResearchGate. (n.d.). Thermochemical properties of oxepane. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines. Retrieved from [Link]

-

YouTube. (2021). Standard Enthalpy of Formation and Formation Reactions. [Link]

-

YouTube. (2022). Calorimetry and Finding the Heat of Combustion. [Link]

-

YouTube. (2020). Heats of Formation to Enthalpy Change. [Link]

-

YouTube. (2014). 5 Calorimetry Calculations (combustion). [Link]

-

Stanford University. (n.d.). Heats of Combustion of High Temperature Polymers. Retrieved from [Link]

-

YouTube. (2018). Standard Enthalpy Of Formation - Thermodynamics (Part 17). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic properties of biofuels: bio-alcohol | Universidad de Burgos [ubu.es]

- 4. researchgate.net [researchgate.net]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. mdpi.com [mdpi.com]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Heat of Formation Table for Common Compounds [thoughtco.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. large.stanford.edu [large.stanford.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. steemit.com [steemit.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. gaussian.com [gaussian.com]

- 19. pubs.aip.org [pubs.aip.org]